2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine
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Overview
Description
The compound “2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a triazolo[4,3-b]pyridazine ring, a piperidine ring, and a methoxypyrimidine group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The InChI code provided gives some insight into its structure:1S/C9H12N4O/c1-9(2,3)6-4-5-7-10-11-8(14)13(7)12-6/h4-5H,1-3H3,(H,11,14)
. This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.
Scientific Research Applications
Anticancer Applications
The compound has been explored for its potential applications in anticancer treatments. For example, AZD3514, a derivative of the triazolopyridazine class, has been identified as a small-molecule androgen receptor downregulator and evaluated in a Phase I clinical trial for patients with castrate-resistant prostate cancer. This research highlights the compound's relevance in developing new therapies for advanced prostate cancer, showcasing its role in addressing hERG and physical property issues in previous candidates (Bradbury et al., 2013).
Antidiabetic Applications
Triazolopyridazine derivatives have been investigated for their potential as antidiabetic drugs through inhibition of Dipeptidyl peptidase-4 (DPP-4). A study synthesized a family of triazolopyridazine-6-yl-substituted piperazines, evaluating their DPP-4 inhibition potential and insulinotropic activities. These compounds showed promise as anti-diabetic medications, offering insights into the development of new treatments for diabetes (Bindu et al., 2019).
Antimicrobial Applications
New derivatives of 1,2,4-triazole have been synthesized and tested for their antimicrobial activities. These compounds have shown efficacy against a range of microorganisms, indicating their potential as antimicrobial agents. The study demonstrates the versatility of triazolopyridazine derivatives in combating microbial infections, highlighting their potential in creating new antimicrobial treatments (Bektaş et al., 2007).
Antihypertensive and Vasodilating Activities
Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has uncovered compounds with significant coronary vasodilating and antihypertensive activities. These findings suggest the potential of triazolopyridazine derivatives in developing cardiovascular drugs, offering new avenues for treating conditions like hypertension and promoting heart health (Sato et al., 1980).
Mechanism of Action
Target of Action
The primary targets of the compound 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine are currently unknown. This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives , which have been synthesized and studied for their diverse pharmacological activities . .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been shown to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
As a [1,2,4]triazolo[4,3-b]pyridazine derivative, it may potentially affect various biochemical pathways
Result of Action
Given its structural class, it may exhibit a range of biological activities . .
properties
IUPAC Name |
6-tert-butyl-3-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-19(2,3)14-5-6-15-22-23-17(26(15)24-14)13-8-11-25(12-9-13)18-20-10-7-16(21-18)27-4/h5-7,10,13H,8-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNGVHFNGJJWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=NC=CC(=N4)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4-methoxypyrimidine |
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